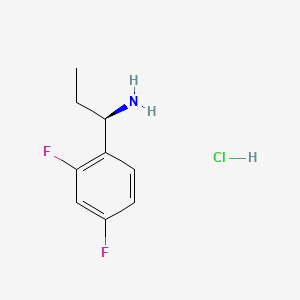

(R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride

Descripción general

Descripción

®-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 2,4-difluorobenzaldehyde.

Reductive Amination: The aldehyde group of 2,4-difluorobenzaldehyde is subjected to reductive amination using ®-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.

Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The unique structural features of (R)-1-(2,4-Difluorophenyl)propan-1-amine hydrochloride contribute to its potential as a biochemical probe or inhibitor in drug development. The difluorophenyl substituent may enhance lipophilicity, influencing interactions with biological systems. Studies have shown that this compound can exhibit binding affinity and specificity towards various molecular targets due to its functional groups that allow for hydrogen bonding and electrostatic interactions.

Pharmacological Applications

Research indicates that this compound may be effective in treating conditions related to neurological disorders , particularly Alzheimer's disease. Its ability to stabilize microtubules positions it as a candidate for therapeutic interventions aimed at neurodegenerative diseases .

Study on Binding Affinity

In a study investigating the interactions of this compound with target proteins, it was found that the difluorophenoxy group significantly enhanced binding characteristics compared to similar compounds. This suggests a potential role in designing selective inhibitors for therapeutic use.

Efficacy in Animal Models

Pharmacokinetic studies involving rodent models have demonstrated variable exposure levels of the compound when administered via different routes. For instance, intraperitoneal administration showed higher exposure levels in transgenic mice lacking cytochrome P450 metabolism, indicating the importance of metabolic pathways in determining drug efficacy .

Mecanismo De Acción

The mechanism of action of ®-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

(S)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride: The enantiomer of the compound, which may have different biological activities.

1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE: The non-chiral version of the compound.

1-(2,4-DIFLUOROPHENYL)ETHAN-1-AMINE: A structurally similar compound with a shorter carbon chain.

Uniqueness

®-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is unique due to its chiral nature and the presence of two fluorine atoms on the phenyl ring

Actividad Biológica

(R)-1-(2,4-Difluorophenyl)propan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.

- Chemical Formula : C9H12ClF2N

- Molecular Weight : 201.64 g/mol

- Structure : The compound features a difluorophenyl group attached to a propanamine backbone, which is critical for its biological interactions.

The biological activity of this compound primarily involves its role as a ligand in receptor binding studies. It interacts with various molecular targets, modulating their activity and leading to diverse biological effects. Specifically, it has been investigated for its potential therapeutic effects in treating neurological disorders and other conditions.

Key Mechanisms:

- Receptor Binding : The compound acts as a ligand for specific receptors, influencing downstream signaling pathways.

- Enzyme Interaction : It may inhibit or activate certain enzymes, contributing to its pharmacological effects.

Pharmacokinetics

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | Variable |

| Metabolism | Hepatic (via CYP450) |

| Excretion | Renal |

Studies indicate that the compound has a relatively low intrinsic clearance when incubated with liver microsomes, suggesting potential challenges in achieving effective plasma concentrations in vivo .

Therapeutic Applications

This compound has been explored for several therapeutic applications:

- Neurological Disorders : The compound shows promise in treating conditions such as Alzheimer's disease by acting on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for cholinergic signaling .

- Antifungal Activity : Preliminary studies suggest that derivatives of this compound may exhibit antifungal properties superior to traditional treatments like fluconazole .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- In one study involving NMRI mice, the compound demonstrated significant therapeutic effects against parasitic infections when administered intraperitoneally .

- Another investigation into its antifungal activity found that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of established antifungal agents .

Propiedades

IUPAC Name |

(1R)-1-(2,4-difluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYGIKPAUSGSLO-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704233 | |

| Record name | (1R)-1-(2,4-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253792-95-8 | |

| Record name | Benzenemethanamine, α-ethyl-2,4-difluoro-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253792-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(2,4-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.